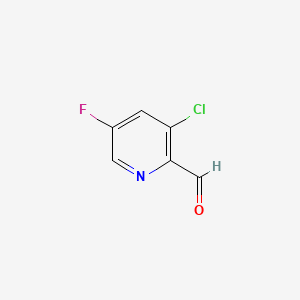

3-Chloro-5-fluoropyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

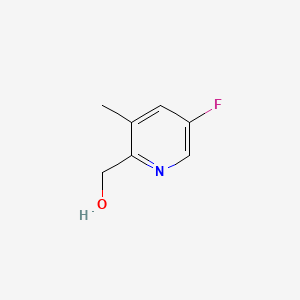

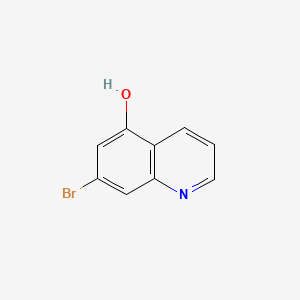

“3-Chloro-5-fluoropyridine-2-carbaldehyde” is a chemical compound with the molecular formula C6H3ClFNO . It is related to other compounds such as “5-Chloropyridine-2-carboxaldehyde” and “2-Chloro-5-fluoro-pyridine-3-carbaldehyde” which have similar structures .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-Chloro-5-fluoropyridine-2-carbaldehyde”, often involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-fluoropyridine-2-carbaldehyde” consists of a pyridine ring with chlorine and fluorine substituents, and a carbaldehyde group . The exact structure can be determined using techniques like NMR spectroscopy .

Chemical Reactions Analysis

Fluoropyridines, including “3-Chloro-5-fluoropyridine-2-carbaldehyde”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Applications De Recherche Scientifique

Synthesis and Biological Applications

- The preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde imines showcases a method for generating compounds with potential applications as herbicides, fungicides, and antiviral agents, among others. This approach highlights the versatility of pyridine derivatives in synthesizing biologically active molecules (Gangadasu, Raju, & Rao, 2002).

- 3-Fluoropyrroles synthesis from 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, derived from 2-aryl-5-(bromomethyl)-1-pyrrolines, demonstrates the utility of fluorinated pyridine derivatives in accessing new fluorinated pyrrole frameworks, useful in pharmaceutical and agrochemical sectors (Surmont et al., 2009).

Chemical Synthesis Innovations

- Research on 4-chloro-2H-chromene-3-carbaldehydes and their condensation with ethyl-3-aminocrotonates provides insights into synthesizing chromenyldihydropyridines, which are valuable in developing new compounds with potential therapeutic applications (Madhunala et al., 2019).

- The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine outlines a methodology for selectively substituting halides, which is critical for the targeted synthesis of complex molecules in drug development and materials science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Advanced Materials and Methodologies

- A fast-response colorimetric and fluorescent probe for hypochlorite based on the oxidation of hydrazone showcases the potential of pyridine derivatives in developing sensitive and fast-acting probes for biological and chemical sensing applications (Wu et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-5-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBPZQQCUYFFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733357 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoropyridine-2-carbaldehyde | |

CAS RN |

1227563-32-7 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)